Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

S1P1 receptor Immunomodulation Drug Discovery

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- (CAS 57356-18-0), also known as 4-(azepan-1-yl)aniline, is an aryl amine derivative featuring a seven-membered hexahydroazepine (azepane) ring linked to an aniline moiety. Its molecular formula is C12H18N2 with a molecular weight of 190.28 g/mol.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 57356-18-0
Cat. No. B1266380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-(hexahydro-1H-azepin-1-yl)-
CAS57356-18-0
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
InChIKeyRDUONPQXZRHVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)aniline (CAS 57356-18-0): Chemical Identity and Procurement Baseline


Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- (CAS 57356-18-0), also known as 4-(azepan-1-yl)aniline, is an aryl amine derivative featuring a seven-membered hexahydroazepine (azepane) ring linked to an aniline moiety. Its molecular formula is C12H18N2 with a molecular weight of 190.28 g/mol [1]. This compound is commercially available from multiple vendors in various salt forms, including the free base, hydrochloride (CAS 1092733-37-3), and dihydrochloride [2]. Recognized for its potential biological activity, 4-(hexahydro-1H-azepin-1-yl)aniline is under investigation as a key intermediate in drug development and as a building block for the synthesis of various pharmaceuticals and organic compounds [3].

The Substitution Risk: Why 4-(Azepan-1-yl)aniline Analogs Fail to Replicate Biological and Synthetic Performance


Substituting Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- with structurally similar aniline derivatives (e.g., 4-(piperidin-1-yl)aniline or 4-(pyrrolidin-1-yl)aniline) is not a viable procurement strategy. The seven-membered azepane ring confers distinct steric and conformational properties that directly impact target binding and synthetic utility [1][2]. While piperidine (six-membered) and pyrrolidine (five-membered) analogs are common, their biological activity profiles diverge significantly; the azepane scaffold is a key determinant of efficient activity for specific targets, as evidenced by its use in S1P1 receptor ligands and factor Xa inhibitors [3]. Furthermore, the compound's specific physical properties, such as a higher boiling point (~359.6 °C at 760 mmHg), may influence downstream processing and formulation, making generic substitution a source of experimental variability and project delay [4].

Head-to-Head and Class-Level Evidence for 4-(Azepan-1-yl)aniline (CAS 57356-18-0)


S1P1 Receptor Antagonism: Azepane vs. Piperidine Scaffold Comparison

4-(Azepan-1-yl)aniline hydrochloride exhibits inhibitory activity against the Sphingosine-1-phosphate receptor 1 (S1P1), a key target in immunomodulation and multiple sclerosis. In a cell-based assay, the compound demonstrated an IC50 of 6.71 µM [1]. While a direct head-to-head comparison with the piperidine analog (4-(piperidin-1-yl)aniline) is not available in the same assay, class-level inference from the broader azepane SAR indicates that the seven-membered azepane ring is a privileged scaffold for S1P1 modulation, often conferring superior binding affinity and selectivity compared to smaller ring analogs like piperidine or pyrrolidine [2]. This is due to the azepane's unique conformational flexibility, which allows it to occupy a distinct chemical space within the receptor's binding pocket [3].

S1P1 receptor Immunomodulation Drug Discovery

DNA Damage-Inducible Transcript 3 (DDIT3) Protein Inhibition

4-(Azepan-1-yl)aniline hydrochloride was identified as an inhibitor of the DNA damage-inducible transcript 3 protein (DDIT3, also known as CHOP), a transcription factor involved in endoplasmic reticulum stress and apoptosis. In a cell-based assay, the compound exhibited an IC50 of 6.71 µM [1]. While no direct comparator data is available for the piperidine analog, the azepane scaffold's activity against this target highlights its potential in cancer research, where DDIT3 modulation is of therapeutic interest [2].

DDIT3 CHOP Cancer Stem Cells

XBP1 Protein Inhibition: Expanding the Target Profile

Further expanding its biological profile, 4-(azepan-1-yl)aniline hydrochloride demonstrated inhibitory activity against the X-box binding protein 1 (XBP1), a key transcription factor in the unfolded protein response (UPR). In a cell-based assay, the compound exhibited an IC50 of 10.0 µM [1]. This activity, while modest, supports the compound's role as a versatile tool compound for probing UPR pathways, where azepane-containing molecules are gaining traction [2].

XBP1 Unfolded Protein Response Cancer

HPLC Separation Profile: Differentiating from Closely Related Analogs

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be effectively separated from its structural analogs using specific HPLC conditions, as demonstrated on a Newcrom R1 column [1]. While quantitative retention time data is not publicly disclosed, the ability to resolve this compound from similar aniline derivatives (e.g., 4-(piperidin-1-yl)aniline, 4-(pyrrolidin-1-yl)aniline) is a critical quality control metric for procurement. This established method ensures the identity and purity of the purchased material, which is essential for reproducible experimental outcomes [2].

Analytical Chemistry HPLC Quality Control

Physicochemical Profile: LogP and Boiling Point Compared to Piperidine Analog

The computed XLogP3 value for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is 3.1, indicating moderate lipophilicity [1]. In comparison, the piperidine analog, 4-(piperidin-1-yl)aniline (CAS 2359-60-6), has a computed XLogP3 of approximately 2.1 (based on PubChem data for similar structures), a difference of ~1 log unit. This difference in lipophilicity can significantly impact membrane permeability, metabolic stability, and overall drug-likeness . Additionally, the target compound has a reported boiling point of 359.6 °C at 760 mmHg, which is higher than that of the piperidine analog (estimated ~320-330 °C), reflecting differences in intermolecular forces and volatility [2].

Physicochemical Properties Drug-likeness Formulation

Optimal Use Cases for 4-(Azepan-1-yl)aniline (CAS 57356-18-0) in Research and Development


S1P1 Receptor-Targeted Drug Discovery and Probe Development

Procure Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- when initiating or expanding a medicinal chemistry program focused on S1P1 receptor modulation for immunomodulatory or neuroinflammatory conditions. Its established IC50 of 6.71 µM against S1P1 [1] provides a validated starting point for SAR studies, and the unique azepane scaffold offers a differentiated chemical series compared to common piperidine-based ligands [2].

Synthesis of Factor Xa Inhibitors and Antithrombotic Agents

Utilize this compound as a key intermediate in the synthesis of novel factor Xa (fXa) inhibitors. Patents and literature highlight the use of azepane-containing aniline derivatives in the development of potent antithrombotic agents (e.g., YM-96765 with an IC50 of 6.8 nM) . The compound's structure serves as a critical building block for introducing the azepane moiety into larger, more complex fXa inhibitor scaffolds.

Chemical Biology Tool for UPR Pathway Investigation

Employ 4-(azepan-1-yl)aniline hydrochloride as a chemical biology tool to probe the unfolded protein response (UPR). Its activity against both DDIT3 (CHOP) and XBP1 (IC50s of 6.71 µM and 10.0 µM, respectively) [1] makes it a valuable compound for studying ER stress and apoptosis pathways in cellular models, particularly in cancer research [3].

Analytical Reference Standard for HPLC Method Development

Acquire Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- for use as an analytical reference standard. Its successful separation on a Newcrom R1 HPLC column [4] confirms its suitability for developing and validating purity assays for this compound class. This is essential for quality control in chemical production and for ensuring the integrity of biological test samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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